molecular formula C10H11IO4 B15094064 Benzoic acid, 2-iodyl-,1-methylethyl ester CAS No. 674776-90-0

Benzoic acid, 2-iodyl-,1-methylethyl ester

Katalognummer: B15094064
CAS-Nummer: 674776-90-0
Molekulargewicht: 322.10 g/mol
InChI-Schlüssel: WFTSEQUJNJQXRK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzoic acid, 2-iodyl-,1-methylethyl ester is an organic compound with the molecular formula C10H11IO4 It is known for its unique structure, which includes an iodyl group attached to the benzoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-iodyl-,1-methylethyl ester typically involves the esterification of benzoic acid derivatives with appropriate alcohols. One common method involves the reaction of 2-iodylbenzoic acid with isopropanol in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Benzoic acid, 2-iodyl-,1-methylethyl ester undergoes various chemical reactions, including:

    Oxidation: The iodyl group can participate in oxidation reactions, converting to iodoxy or other higher oxidation states.

    Reduction: Reduction of the iodyl group can lead to the formation of iodobenzoic acid derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester moiety is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Iodoxybenzoic acid derivatives.

    Reduction: Iodobenzoic acid derivatives.

    Substitution: Various substituted benzoic acid esters depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Benzoic acid, 2-iodyl-,1-methylethyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in oxidation reactions.

    Biology: Investigated for its potential as a biochemical probe due to its reactivity.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Wirkmechanismus

The mechanism of action of benzoic acid, 2-iodyl-,1-methylethyl ester involves its reactivity with various molecular targets. The iodyl group can participate in redox reactions, altering the oxidation state of target molecules. This reactivity can disrupt biological pathways, leading to antimicrobial or anticancer effects. The ester group can also interact with enzymes or other proteins, influencing their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Benzoic acid, 2-iodoxy-,1-methylethyl ester
  • Benzoic acid, 2-iodo-,1-methylethyl ester
  • Benzoic acid, 2-hydroxy-,1-methylethyl ester

Uniqueness

Benzoic acid, 2-iodyl-,1-methylethyl ester is unique due to the presence of the iodyl group, which imparts distinct reactivity compared to other benzoic acid derivatives. This makes it particularly useful in oxidation reactions and as a biochemical probe.

Eigenschaften

CAS-Nummer

674776-90-0

Molekularformel

C10H11IO4

Molekulargewicht

322.10 g/mol

IUPAC-Name

1-iodylpropan-2-yl benzoate

InChI

InChI=1S/C10H11IO4/c1-8(7-11(13)14)15-10(12)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3

InChI-Schlüssel

WFTSEQUJNJQXRK-UHFFFAOYSA-N

Kanonische SMILES

CC(CI(=O)=O)OC(=O)C1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.